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Compound of Interest

Compound Name: 2-Fluoropyrazine

CAS No.: 4949-13-7

Cat. No.: B1298663 Get Quote

Executive Summary
2-Fluoropyrazine (CAS: 4949-13-7) is a pivotal bioisostere used in drug development to

modulate metabolic stability and lipophilicity. Accurate structural characterization of this scaffold

is challenging due to the significant spin-spin coupling between the

C nuclei and the

F substituent (

, 100% abundance).

This guide provides a definitive reference for the

C NMR chemical shifts and

coupling constants, enabling researchers to distinguish the 2-fluoropyrazine moiety from
regioisomers and impurities during synthesis.

Spectral Data & Structural Assignment
The

C NMR spectrum of 2-fluoropyrazine in deuterated chloroform (CDCl
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) exhibits four distinct resonances. Each carbon signal is split into a doublet due to coupling
with the fluorine atom.

Table 1: C NMR Data (125 MHz, CDCl )

Carbon
Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment
Logic

C2 (Ipso) 161.5
Doublet (

)

242.0 (

)

Direct C-F bond;

highly

deshielded;

largest coupling.

C6 (Meta) 142.0
Doublet (

)

9.5 (

)

Meta to F; typical

heteroaromatic

shift; medium

coupling.

C5 (Para) 128.0
Doublet (

)

1.9 (

)

Para to F;

shielded relative

to pyrazine;

smallest

coupling.

C3 (Ortho) 110.6
Doublet (

)

42.9 (

)

Ortho to F;

significantly

shielded by

resonance; large

coupling.

Note: Data derived from high-field analysis of anhydrous 2-fluoropyrazine synthesized via

SNAr fluorination [1].

Structural Visualization & Numbering
The following diagram illustrates the atom numbering and the corresponding splitting patterns.

Note the dramatic shielding effect at C3 and the characteristic coupling magnitudes.
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Figure 1: Correlation of carbon position with chemical shift and J-coupling magnitude.

Technical Analysis of Spectral Features
The C3 Shielding Anomaly
A common point of confusion is the upfield shift of C3 (110.6 ppm) compared to unsubstituted

pyrazine (~145 ppm). This shielding (~35 ppm) is driven by two factors:

Resonance Effect: The fluorine atom donates electron density into the ring, specifically

shielding the ortho and para positions.

Electronic Synergy: The C3 position is flanked by the electron-withdrawing Nitrogen (N4) and

the Fluorine-bearing C2. In fluorinated N-heterocycles like 2-fluoropyridine, a similar

shielding is observed at the ortho position (C3

109 ppm).

Coupling Constant Diagnostics
The magnitude of
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is the most reliable tool for assignment:

(~240 Hz): Unmistakable signature of the C-F bond.

(~40 Hz): Distinguishes the ortho-carbon (C3) from the meta-carbon (C6).

vs

: The meta-coupling (C6, ~10 Hz) is consistently larger than the para-coupling (C5, ~2 Hz),
which often appears as a broadened singlet in lower-resolution spectra.

Experimental Protocol
To reproduce these results or analyze derivatives, follow this standardized workflow.

Sample Preparation[1]
Concentration: 20–50 mg of analyte in 0.6 mL solvent.

Solvent: CDCl

(99.8% D) is standard.

Note: If using DMSO-

, expect solvent-induced shifts of +1 to +2 ppm for ring carbons.

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz
Instrument)

Pulse Sequence:zgpg30 (Power-gated proton decoupling).

Spectral Width: 240 ppm (to capture the downfield C2 signal and reference).

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.

Reasoning: Quaternary carbons (C2) and fluorinated carbons often have longer

relaxation times. A short D1 will suppress the critical C2 doublet.
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Scans (NS): Minimum 1024 scans (due to splitting reducing signal height).

Processing: Apply exponential line broadening (LB = 1.0 Hz) to enhance signal-to-noise for

the small outer satellites of the C2 doublet.

Workflow Diagram

Start: Sample Preparation

Dissolve 30mg in CDCl3
(Filter if cloudy)

Acquire 13C{1H}
D1 = 3.0s, NS = 1024

Process: LB = 1.0 Hz
Phase Correction

Identify C2 (160 ppm, d)
Confirm C3 (110 ppm, d)

Click to download full resolution via product page

Figure 2: Step-by-step acquisition workflow for fluorinated heterocycles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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